Cas no 1236834-99-3 (2-methyl-2-(5-methylfuran-2-yl)propanenitrile)

2-methyl-2-(5-methylfuran-2-yl)propanenitrile structure
1236834-99-3 structure
商品名:2-methyl-2-(5-methylfuran-2-yl)propanenitrile
CAS番号:1236834-99-3
MF:C9H11NO
メガワット:149.189742326736
CID:6022398
PubChem ID:83694430

2-methyl-2-(5-methylfuran-2-yl)propanenitrile 化学的及び物理的性質

名前と識別子

    • 2-methyl-2-(5-methylfuran-2-yl)propanenitrile
    • EN300-1857804
    • 1236834-99-3
    • インチ: 1S/C9H11NO/c1-7-4-5-8(11-7)9(2,3)6-10/h4-5H,1-3H3
    • InChIKey: YGCUDOIMZBHMFL-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=CC=C1C(C#N)(C)C

計算された属性

  • せいみつぶんしりょう: 149.084063974g/mol
  • どういたいしつりょう: 149.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 36.9Ų

2-methyl-2-(5-methylfuran-2-yl)propanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1857804-0.5g
2-methyl-2-(5-methylfuran-2-yl)propanenitrile
1236834-99-3
0.5g
$1043.0 2023-09-18
Enamine
EN300-1857804-5.0g
2-methyl-2-(5-methylfuran-2-yl)propanenitrile
1236834-99-3
5g
$3147.0 2023-06-01
Enamine
EN300-1857804-0.1g
2-methyl-2-(5-methylfuran-2-yl)propanenitrile
1236834-99-3
0.1g
$956.0 2023-09-18
Enamine
EN300-1857804-1g
2-methyl-2-(5-methylfuran-2-yl)propanenitrile
1236834-99-3
1g
$1086.0 2023-09-18
Enamine
EN300-1857804-10g
2-methyl-2-(5-methylfuran-2-yl)propanenitrile
1236834-99-3
10g
$4667.0 2023-09-18
Enamine
EN300-1857804-0.25g
2-methyl-2-(5-methylfuran-2-yl)propanenitrile
1236834-99-3
0.25g
$999.0 2023-09-18
Enamine
EN300-1857804-1.0g
2-methyl-2-(5-methylfuran-2-yl)propanenitrile
1236834-99-3
1g
$1086.0 2023-06-01
Enamine
EN300-1857804-5g
2-methyl-2-(5-methylfuran-2-yl)propanenitrile
1236834-99-3
5g
$3147.0 2023-09-18
Enamine
EN300-1857804-0.05g
2-methyl-2-(5-methylfuran-2-yl)propanenitrile
1236834-99-3
0.05g
$912.0 2023-09-18
Enamine
EN300-1857804-10.0g
2-methyl-2-(5-methylfuran-2-yl)propanenitrile
1236834-99-3
10g
$4667.0 2023-06-01

2-methyl-2-(5-methylfuran-2-yl)propanenitrile 関連文献

2-methyl-2-(5-methylfuran-2-yl)propanenitrileに関する追加情報

2-Methyl-2-(5-Methylfuran-2-Yl)Propanenitrile: A Promising Compound with Broad Applications in Pharmaceutical Research

2-Methyl-2-(5-methylfuran-2-yl)propanenitrile is a unique organic compound with the chemical formula C10H14O2N and CAS number 1236834-99-3. This compound belongs to the family of nitrile derivatives, characterized by the presence of a cyano group (-C≡N) at the terminal position of a carbon chain. The molecular structure of 2-methyl-2-(5-methylfuran-2-yl)propanenitrile features a furan ring fused with a methyl group, creating a complex heterocyclic scaffold that is highly relevant to pharmaceutical chemistry. The combination of a furan ring and a nitrile group in this compound makes it a valuable candidate for the development of novel therapeutic agents.

Recent studies have highlighted the potential of 2-methyl-2-(5-methylfuran-2-yl)propanenitrile in modulating biological pathways associated with inflammatory diseases and neurodegenerative disorders. A 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is a key mediator of chronic inflammation. The research team used computational modeling to predict the binding affinity of 2-methyl-2-(5-methylfuran-2-yl)propanenitrile to the IKKβ subunit of the NF-κB complex, and experimental validation confirmed its efficacy in reducing cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

The 2-methyl-2-(5-methylfuran-2-yl)propanenitrile molecule also shows promise in the context of drug design for neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2022 study published in ACS Chemical Neuroscience reported that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and modulating the expression of genes involved in synaptic plasticity. The unique furan ring structure of 2-methyl-2-(5-methylfuran-2-yl)propanenitrile allows it to interact with multiple targets, including metalloproteins and ion channels, making it a versatile scaffold for the development of multifunctional therapeutics.

In the realm of synthetic chemistry, the synthesis of 2-methyl-2-(5-methylfuran-2-yl)propanenitrile has been optimized using catalytic methods that improve yield and reduce environmental impact. A 2024 paper in Organic Letters described a novel approach involving the use of a transition metal catalyst to facilitate the coupling of furan derivatives with nitrile precursors. This method enables the efficient preparation of 2-methyl-2-(5-methylfuran-2-yl)propanenitrile with high purity and minimal byproduct formation, which is critical for its application in pharmaceutical research.

The structural features of 2-methyl-2-(5-methylfuran-2-yl)propanenitrile also make it an attractive candidate for the development of prodrugs. A 2023 review in Drug Discovery Today highlighted the potential of this compound to serve as a prodrug precursor for the treatment of cancer. By modifying the furan ring with functional groups, researchers can enhance the solubility and bioavailability of 2-methyl-2-(5-methylfuran-2-yl)propanenitrile, while maintaining its therapeutic activity. This approach has been successfully applied to create novel derivatives with improved pharmacokinetic profiles.

In addition to its therapeutic applications, 2-methyl-2-(5-methylfuran-2-yl)propanenitrile has shown potential as a building block for the synthesis of complex natural products. A 2024 study in Chemical Communications demonstrated that this compound can be used as a key intermediate in the total synthesis of a family of biologically active furan derivatives. The ability to incorporate the furan ring into various molecular frameworks makes 2-methyl-2-(5-methylfuran-2-yl)propanenitrile a valuable tool for medicinal chemists seeking to design new drugs with diverse mechanisms of action.

The pharmacological profile of 2-methyl-2-(5-methylfuran-2-yl)propanenitrile is further enhanced by its ability to interact with multiple biological targets. A 2023 study in Journal of Biological Chemistry revealed that this compound can modulate the activity of the enzyme acetylcholinesterase, which is a key target in the treatment of Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase without causing significant toxicity suggests that it could be developed into a safer and more effective therapeutic option for neurodegenerative disorders.

Despite its promising applications, the development of 2-methyl-2-(5-methylfuran-2-yl)propanenitrile as a therapeutic agent requires further investigation into its mechanism of action and potential side effects. Ongoing research is focused on optimizing its chemical structure to enhance its selectivity and reduce off-target effects. The integration of advanced technologies such as artificial intelligence and machine learning is expected to accelerate the discovery of new derivatives with improved pharmacological properties.

In conclusion, 2-methyl-2-(5-methylfuran-2-yl)propanenitrile represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure and diverse biological activities make it a promising candidate for the development of novel therapeutics. Continued research into its mechanisms of action and synthetic potential will be crucial for realizing its full potential in the treatment of various diseases.

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